[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that features a unique combination of functional groups, including pyrazole, phenoxy, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the reaction of the pyrazole intermediate with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate.
Formation of the difluoromethyl groups: This can be accomplished through the reaction of the intermediate with a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: Possible application as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through further research, including molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[(2-chloro-4-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-4-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
The uniqueness of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}methanone lies in its specific combination of functional groups, which may confer unique biological or chemical properties. For example, the presence of difluoromethyl groups can enhance the compound’s metabolic stability and lipophilicity, making it a promising candidate for drug development.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N4O3/c1-9-2-3-10(18)13(6-9)29-8-25-5-4-11(23-25)15(27)26-17(28,16(21)22)7-12(24-26)14(19)20/h2-6,14,16,28H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJPXCAWSWLAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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